molecular formula C15H22N4O B8328953 1-[2-(Ethoxy)ethyl]-2-(1-piperazinyl)benzimidazole

1-[2-(Ethoxy)ethyl]-2-(1-piperazinyl)benzimidazole

Cat. No. B8328953
M. Wt: 274.36 g/mol
InChI Key: BGYDYFZTTYHHAL-UHFFFAOYSA-N
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Patent
US04430343

Procedure details

In the same manner as described in Example 1 using 2-chloro-1-[2-(ethoxy)ethyl]benzimidazole (5.00 g), piperazine (19.00 g) and fumaric acid (3.19 g), there are obtained crude crystals, which are recrystallized from ethyl acetate-ethanol to give 1-[2-(ethoxy)ethyl]-2-(1-piperazinyl)benzimidazole.3/2 fumarate (2.29 g), as colorless needles, m.p. 167°-169° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
3.19 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:6]([CH2:7][CH2:8][O:9][CH2:10][CH3:11])[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[N:3]=1.[NH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(O)(=O)/C=C/C(O)=O>>[CH2:10]([O:9][CH2:8][CH2:7][N:6]1[C:5]2[CH:12]=[CH:13][CH:14]=[CH:15][C:4]=2[N:3]=[C:2]1[N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=C(N1CCOCC)C=CC=C2
Step Two
Name
Quantity
19 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
3.19 g
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained crude crystals, which
CUSTOM
Type
CUSTOM
Details
are recrystallized from ethyl acetate-ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCN1C(=NC2=C1C=CC=C2)N2CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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